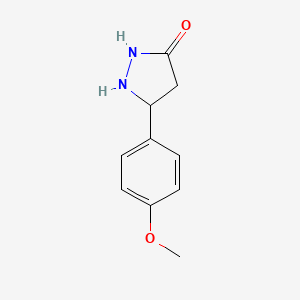
5-(4-Methoxyphenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)pyrazolidin-3-one include its molecular formula (C10H12N2O2) and molecular weight (192.218). Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activity
- Synthesis of Novel Analgesic Agents: The synthesis of pyrazolidines with an oxygenated phenyl substituent, including 5-(4-methoxyphenyl)pyrazolidin-3-one, has shown effectiveness in producing compounds with analgesic properties. Notably, certain derivatives like 1,2-dimethyl-3- n-propyl-3-(m-methoxyphenyl)pyrazolidine demonstrated significant analgesic activity (Kornet & Tan, 1972).
Chemical Modification and Pharmacological Potential
- Chemical Modification and Interaction with Biological Targets: Research has emphasized the strategic role of pyrazole and 1,2,4-triazole derivatives in medicine and pharmacy. The ability to modify these heterocycles chemically provides significant pharmacological potential. Introducing 1,2,4-triazole and pyrazole fragments into new substances can influence the formation of specific types of activity (Fedotov et al., 2022).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Properties: Various studies have evaluated the antimicrobial and antifungal activities of pyrazoline-based compounds, including those related to this compound. These studies suggest potential applications in treating bacterial and fungal infections, underscoring the bioactivity of these compounds in inhibiting microbial growth (Patel et al., 2013; Khotimah et al., 2018; Ashok et al., 2016).
Antitubercular and Anti-Cancer Activity
- Exploring Antitubercular and Anti-Cancer Effects: Research on pyrazolidine derivatives, including those structurally related to this compound, has explored their potential as antitubercular and anti-cancer agents. This includes studies on the structure-activity relationship and the mechanism of action against Mycobacterium tuberculosis and various cancer cell lines (Samala et al., 2014; Hassan et al., 2014).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Metal Surfaces: Pyrazolidine compounds, including derivatives of this compound, have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These studies involve electrochemical methods and theoretical approaches to understand their efficiency in preventing corrosion (Yadav et al., 2016; Paul et al., 2020).
Nonlinear Optical Properties
- Investigation of Nonlinear Optical Activity: Some studies have focused on the nonlinear optical properties of pyrazolidin-based compounds, providing insights into their potential applications in photonics and optical materials. These investigations typically combine experimental and theoretical methods (Tamer et al., 2015).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)pyrazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHFASBRGVMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

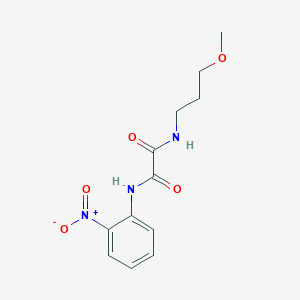
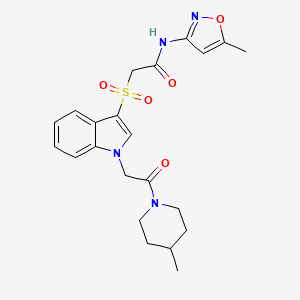
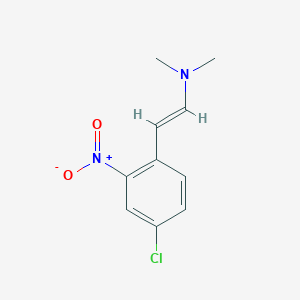

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)

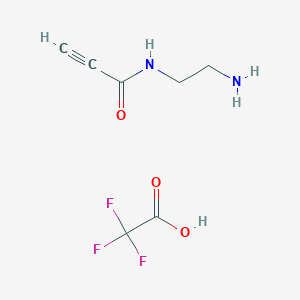
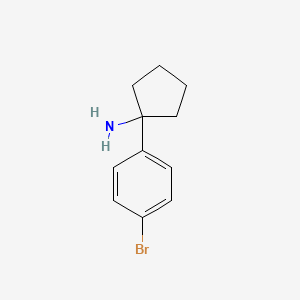
![(4-Fluorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2400489.png)
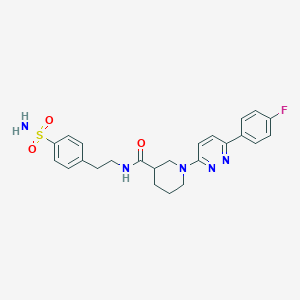
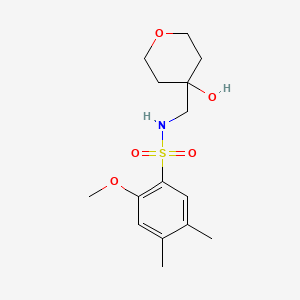
![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)